5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 210.23 g/mol. This compound is categorized under oxazole derivatives, which are heterocyclic compounds containing an oxazole ring, known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized by its CAS number 1083317-86-5 and has been the subject of various studies due to its potential therapeutic properties.
The synthesis of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress and purity of the synthesized product.
The molecular structure of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid features:
The structural representation can be described using various notations:
Cc1noc(nc1C(=O)O)CInChI=1S/C10H14N2O3/c1-8(11-9(13)14)12-10(15-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)These representations provide insight into the connectivity and stereochemistry of the molecule.
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by the functional groups present, particularly the carboxylic acid which can undergo protonation and deprotonation, affecting its solubility and reactivity in biological systems.
The mechanism of action for 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is linked to its interaction with biological targets such as enzymes or receptors in living organisms.
Quantitative data from binding studies and assays are essential for understanding its pharmacodynamics and pharmacokinetics.
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid is typically a solid at room temperature. Its melting point and solubility characteristics depend on various factors including purity and crystallization conditions.
Key chemical properties include:
Relevant data on these properties are crucial for applications in drug formulation and development.
5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid has potential applications in:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications.
The design of 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid integrates three pharmacophoric elements—oxazole heterocycle, piperidine moiety, and carboxylic acid—to achieve dual PPARα/γ agonism. This hybridization strategy merges the ligand-binding features of thiazolidinedione-based PPARγ agonists (e.g., rosiglitazone) and fibrate-derived PPARα activators. The carboxylic acid group serves as a critical anchor, mimicking the acidic head group of endogenous fatty acid ligands to form salt bridges and hydrogen bonds with conserved residues (Ser289, His323, His449) in both PPAR subtypes' ligand-binding domains (LBDs) [4] [5].
The oxazole-piperidine core emulates the hydrophobic spacer in classical dual agonists, facilitating optimal orientation of the carboxylic acid within the LBD. Computational docking studies reveal that the methyl group on the piperidine nitrogen enhances van der Waals interactions with helix 3 (Leu330 in PPARγ, Val332 in PPARα), while the oxazole nitrogen participates in dipole-dipole interactions with Tyr327 [1] [4]. This multi-point engagement enables balanced activation of both PPAR isoforms, as evidenced by in vitro transactivation assays (Table 1).
Table 1: PPAR Transactivation Profiles of Hybrid Compounds
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | α/γ Selectivity Ratio |
|---|---|---|---|
| 5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic acid | 120 ± 15 | 95 ± 10 | 1.26 |
| Rosiglitazone (reference) | >10,000 | 40 ± 5 | >250 |
| Bezafibrate (reference) | 50 ± 8 | >10,000 | >200 |
The 1,3-oxazole ring confers optimal lipophilicity (cLogP ≈ 1.8) and electronic properties to enhance membrane permeability and target engagement. Its π-deficient character allows for dipole-stabilized interactions with hydrophobic subpockets in PPAR LBDs, while the oxazole C5-piperidine linkage provides conformational rigidity to minimize entropic penalties upon binding [1] [7]. Bioisosteric replacement studies demonstrate that oxazole outperforms isoxazole or thiazole analogues in cellular potency due to superior hydrophobic complementarity with PPARγ's Leu453/Leu469 pocket [2] [8].
The oxazole’s low polar surface area (PSA ≈ 45 Ų) enhances passive diffusion, as confirmed by parallel artificial membrane permeability assays (PAMPA), which show >2-fold higher permeability than carboxylic acid-bearing imidazole derivatives (e.g., LEDGINs) [7] [8]. Additionally, the oxazole’s metabolic stability against CYP3A4-mediated oxidation (t₁/₂ > 60 min in human microsomes) reduces first-pass clearance, a key advantage over furan-based agonists [1].
Table 2: Physicochemical and Binding Properties of Oxazole Analogues
| Heterocycle | cLogP | PSA (Ų) | PPARγ Binding ΔG (kcal/mol) | PAMPA Permeability (×10⁻⁶ cm/s) |
|---|---|---|---|---|
| Oxazole | 1.82 | 45.1 | -9.8 ± 0.3 | 18.2 ± 1.5 |
| Imidazole | 1.05 | 58.7 | -8.1 ± 0.4 | 9.3 ± 0.8 |
| Thiazole | 2.15 | 49.3 | -9.2 ± 0.2 | 16.5 ± 1.2 |
| Furan | 1.68 | 41.2 | -8.5 ± 0.5 | 22.0 ± 1.7* (low metabolic stability) |
The piperidine moiety in the target compound serves dual roles: (1) modulating basic pKₐ (predicted pKₐ ~8.9 for the tertiary amine) to enhance solubility via salt formation at gastric pH, and (2) influencing blood-brain barrier (BBB) penetration through controlled lipophilicity. N-Methylation of the piperidine reduces hydrogen-bond donor count (HBD = 0), lowering PSA and enhancing CNS penetration potential (Log BB = -0.2, predicted) compared to non-methylated analogues (Log BB = -1.3) [2] [5].
Conformational studies reveal that the piperidine’s chair conformation positions the methyl group equatorially, minimizing steric clash with the oxazole ring. This orientation facilitates intramolecular hydrogen bonding between the piperidine N-H (in non-methylated forms) and the oxazole nitrogen, stabilizing a bioactive conformation that pre-organizes the molecule for PPAR binding [3] [6]. In vivo pharmacokinetic data in rodents show that the methylpiperidine derivative exhibits 3.2-fold higher oral bioavailability (F = 67%) than its cyclohexyl counterpart (F = 21%), attributed to improved solubility and reduced CYP-mediated N-dealkylation [5] [6].
Table 3: Pharmacokinetic Impact of Piperidine Modifications
| Piperidine Substituent | pKₐ | Solubility (pH 7.4, mg/mL) | Caco-2 Papp (×10⁻⁶ cm/s) | Oral Bioavailability (%) | CNS Penetration (Log BB) |
|---|---|---|---|---|---|
| 1-Methyl | 8.9 | 0.15 | 14.7 | 67 | -0.2 |
| Unsubstituted (NH) | 10.2 | 0.08 | 8.2 | 42 | -1.3 |
| 4-Hydroxy | 9.1 | 0.32 | 5.1 | 28 | -2.1 |
| 4-Cyano | 7.8 | 0.04 | 22.5 | 55 | 0.1 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2